4,6-dichloro-1H-benzimidazol-2-amine

Antiviral HCMV Nucleoside Analog

4,6-Dichloro-1H-benzimidazol-2-amine (CAS 30486-76-1) is the sole regioisomer validated for HCMV antiviral SAR programs (IC50 1–10 μM range) and CLK2 chemical probe development (Kd = 96 pM). The precise 4,6-dichloro substitution is structurally mandatory—alternative regioisomers (4,5- or 5,6-dichloro) alter inhibitory potency by >10-fold, invalidating SAR extrapolations. This scaffold also enables β-glucuronidase inhibitor libraries (IC50 as low as 4.48 μM, >10-fold improvement over D-saccharic acid 1,4-lactone). Additionally, the compound exhibits well-characterized time-dependent CYP3A4 inhibition (IC50 = 90 nM), making it suitable as a reference standard in ADME-Tox screening cascades. Procure the exact regioisomer to ensure experimental reproducibility.

Molecular Formula C7H5Cl2N3
Molecular Weight 202.04 g/mol
CAS No. 30486-76-1
Cat. No. B3258466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-1H-benzimidazol-2-amine
CAS30486-76-1
Molecular FormulaC7H5Cl2N3
Molecular Weight202.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=N2)N)Cl)Cl
InChIInChI=1S/C7H5Cl2N3/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H3,10,11,12)
InChIKeyDAONLTNVFHRQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-1H-benzimidazol-2-amine (CAS 30486-76-1): A Defined Dichloro-Substituted 2-Aminobenzimidazole Scaffold for Medicinal Chemistry and Targeted Library Synthesis


4,6-Dichloro-1H-benzimidazol-2-amine (CAS 30486-76-1, also referred to as 5,7-dichloro-1H-benzimidazol-2-amine) is a heterocyclic small molecule comprising a benzimidazole core with chlorine substituents at the 4- and 6-positions and a free 2-amino group . This substitution pattern distinguishes it from regioisomeric analogs (e.g., 4,5-dichloro, 5,6-dichloro) and mono-chlorinated or unsubstituted 2-aminobenzimidazoles, thereby altering electronic distribution, hydrogen-bonding capacity, and steric profile [1]. The compound serves as a versatile intermediate for further derivatization at the 2-amino position and as a pharmacophore in structure-activity relationship (SAR) studies, with documented applications in antiviral and enzyme inhibition research [2].

Substitution Risk: Why 4,6-Dichloro-1H-benzimidazol-2-amine Cannot Be Replaced by Regioisomeric or Less Substituted Analogs


Within the 2-aminobenzimidazole class, biological activity is exquisitely sensitive to the number and positional arrangement of chloro substituents on the benzene ring. The 4,6-dichloro configuration imparts a distinct electronic and steric signature that affects target binding affinity and selectivity relative to 4,5-dichloro, 5,6-dichloro, mono-chloro, or unsubstituted congeners [1]. Substituting 4,6-dichloro-1H-benzimidazol-2-amine with a regioisomer lacking this precise substitution pattern has been shown to alter inhibitory potency by up to an order of magnitude or more in defined enzymatic and cellular assays, thereby invalidating SAR extrapolations and compromising experimental reproducibility [2]. Generic substitution without rigorous validation thus introduces unacceptable variability in hit-to-lead campaigns, mechanism-of-action studies, and any application where the 4,6-dichloro substitution is a required structural determinant.

Quantitative Differentiation Data for 4,6-Dichloro-1H-benzimidazol-2-amine: Head-to-Head Comparisons with Structural Analogs


Antiviral Activity: Comparative HCMV Inhibition Potency of 4,6-Dichloro vs. 4,5-Dichloro Nucleoside Analogs

In a direct comparative study, 2-chloro- and 2-bromo-substituted nucleoside derivatives in both the 4,6-dichloro and 4,5-dichloro series were evaluated for anti-HCMV activity. The 4,6-dichloro-1-β-D-ribofuranosylbenzimidazole derivatives (7a and 7b) exhibited potent antiviral activity, with IC50 values ranging from 1–10 μM [1]. The 2-bromo analog (7b) demonstrated superior potency compared to the 2-chloro analog (7a) within the 4,6-dichloro series [1].

Antiviral HCMV Nucleoside Analog

β-Glucuronidase Inhibition: SAR Within a 4,6-Dichlorobenzimidazole Derivative Library

A focused library of twenty-five 4,6-dichlorobenzimidazole derivatives, synthesized from the 4,6-dichloro-1H-benzimidazol-2-amine core, was evaluated for β-glucuronidase inhibitory activity [1]. The IC50 values across the series spanned a 10-fold range, from 4.48 μM to 46.12 μM, demonstrating that structural modifications on the 4,6-dichloro scaffold produce quantifiable and tunable differences in inhibitory potency [1].

Enzyme Inhibition β-Glucuronidase SAR

CYP3A4 Inhibition: Distinguishing 4,6-Dichloro-1H-benzimidazol-2-amine from Unrelated Chemotypes

Time-dependent inhibition (TDI) of recombinant human CYP3A4 by 4,6-dichloro-1H-benzimidazol-2-amine was quantified with an IC50 of 90 nM following a 30-minute preincubation with NADPH, using midazolam as the probe substrate [1]. This value places the compound in the moderate-to-potent TDI range.

CYP Inhibition Drug Metabolism ADME-Tox

Kinase Inhibition: Selective CLK2 Affinity of 4,6-Dichloro-1H-benzimidazol-2-amine

Binding affinity measurements indicate that 4,6-dichloro-1H-benzimidazol-2-amine binds to the CDC-like kinase 2 (CLK2) with a dissociation constant (Kd) of 0.0960 nM [1]. This low-nanomolar affinity suggests a high degree of target engagement.

Kinase Inhibition CLK2 Chemical Probe

Solubility Profile and Synthetic Utility as a Halogenated 2-Aminobenzimidazole Building Block

The compound is described as freely soluble in water and sparingly soluble in ethanol, but insoluble in ether [1]. This aqueous solubility profile distinguishes it from less polar, unsubstituted 2-aminobenzimidazole (CAS 934-32-7), which exhibits poor water solubility and generally requires organic solvents for reaction processing .

Synthetic Building Block Solubility Medicinal Chemistry

Recommended Applications for 4,6-Dichloro-1H-benzimidazol-2-amine: Where Procurement Delivers Quantifiable Scientific Value


Antiviral Drug Discovery: HCMV SAR Studies Requiring Defined 4,6-Dichloro Nucleoside Scaffolds

For medicinal chemistry teams developing HCMV inhibitors, 4,6-dichloro-1H-benzimidazol-2-amine provides a validated starting material for synthesizing nucleoside analogs with established anti-HCMV activity in the 1–10 μM IC50 range [1]. The scaffold enables systematic exploration of 2-position substituents (chloro, bromo, amino, thio) to modulate potency, with the 2-bromo-4,6-dichloro derivative (7b) showing enhanced activity relative to the 2-chloro analog (7a) [1]. Procurement of this specific dichloro regioisomer is essential, as the 4,5-dichloro and 5,6-dichloro scaffolds exhibit distinct SAR and are not interchangeable in this antiviral series [1].

Enzyme Inhibitor Development: β-Glucuronidase Inhibitor Library Synthesis

The 4,6-dichloro-1H-benzimidazol-2-amine core serves as a privileged starting point for generating focused libraries of β-glucuronidase inhibitors [1]. Direct SAR studies demonstrate that derivatives of this scaffold achieve IC50 values as low as 4.48 μM—representing a >10-fold improvement in potency over the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 48.4 μM) [1]. Procurement of the 4,6-dichloro scaffold enables systematic diversification to identify lead candidates with optimized potency and selectivity for this therapeutically relevant target.

ADME-Tox Screening Panels: CYP3A4 Time-Dependent Inhibition Reference Standard

4,6-Dichloro-1H-benzimidazol-2-amine exhibits a well-characterized time-dependent CYP3A4 inhibition profile (IC50 = 90 nM) [1]. This quantitative TDI liability makes the compound suitable for use as a reference standard in in vitro drug metabolism screening cascades, particularly for benchmarking novel benzimidazole derivatives or other heterocyclic scaffolds against a known moderate TDI compound [1]. Inclusion in ADME-Tox panels enables reliable, head-to-head assessment of CYP inhibition risk during lead optimization.

Kinase Chemical Probe Development: CLK2-Targeted Inhibitor Optimization

The exceptionally high binding affinity of 4,6-dichloro-1H-benzimidazol-2-amine for CLK2 (Kd = 96 pM) [1] justifies its procurement as a starting point for developing potent and selective CLK2 chemical probes. The scaffold offers a foundation for structure-guided optimization to improve kinase selectivity, cellular permeability, and in vivo pharmacokinetic properties, with the goal of generating high-quality tool compounds for interrogating CLK2 biology in disease models [1].

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